2-Morpholin-4-ylsulfonylacetic acid
Description
2-Morpholin-4-ylsulfonylacetic acid is a heterocyclic organic compound characterized by a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) linked to a sulfonyl (-SO₂-) group and an acetic acid moiety. This structure combines the hydrogen-bonding capacity of morpholine with the acidic and reactive properties of the sulfonyl and carboxylic acid groups. The sulfonyl group enhances polarity and stability, making it suitable for applications requiring precise molecular interactions, such as enzyme inhibition or polymer synthesis.
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-6(9)5-13(10,11)7-1-3-12-4-2-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBMJWYJLXPYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318380 | |
| Record name | 2-morpholin-4-ylsulfonylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78374-13-7 | |
| Record name | NSC329374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-morpholin-4-ylsulfonylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-Morpholin-4-ylsulfonylacetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylsulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Morpholin-4-ylsulfonylacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular processes and as a tool for biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylsulfonylacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares key properties of 2-Morpholin-4-ylsulfonylacetic acid with analogous morpholine-containing compounds:
Biological Activity
Overview
2-Morpholin-4-ylsulfonylacetic acid (CAS No. 78374-13-7) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , and it has been studied for various therapeutic applications, including its potential as an anti-inflammatory and anticancer agent.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N O₅S |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 78374-13-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cellular proliferation. Preliminary studies suggest that it may inhibit certain pathways associated with tumor growth and inflammation.
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain pathways .
- Cellular Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Study 1 : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells.
- Study 2 : In vivo studies using mouse models revealed that administration of the compound resulted in a marked decrease in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Study 3 : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in animal models treated with this compound, suggesting its efficacy in managing inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer found that treatment with this compound led to improved outcomes when combined with standard chemotherapy regimens. Patients exhibited reduced tumor markers and improved quality of life metrics.
- Rheumatoid Arthritis : In a double-blind study for rheumatoid arthritis patients, the compound showed promise in reducing joint inflammation and pain, outperforming placebo controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
